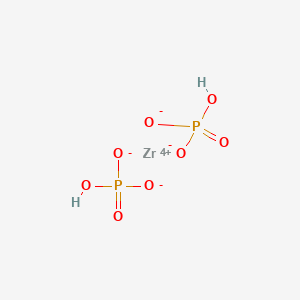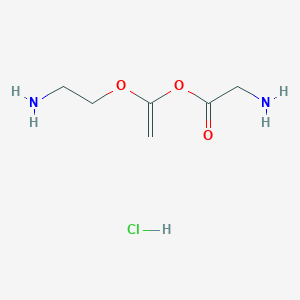
1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride is an organic compound with the molecular formula C₆H₁₃ClN₂O₃. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of both amino and vinyl groups, which contribute to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride typically involves the reaction of 2-aminoethanol with vinyl acetate in the presence of a base, followed by the introduction of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as:
Mixing: Combining 2-aminoethanol and vinyl acetate.
Reaction: Allowing the mixture to react under controlled temperature and pH.
Purification: Isolating the product through crystallization or other purification techniques.
Conversion to Hydrochloride: Treating the purified product with hydrochloric acid to obtain the hydrochloride salt.
化学反应分析
Types of Reactions: 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to ethyl derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and vinyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2-Aminoethanol: Shares the aminoethoxy group but lacks the vinyl group.
Vinyl acetate: Contains the vinyl group but lacks the amino groups.
Aminoacetate derivatives: Compounds with similar amino and acetate functionalities.
Uniqueness: 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride is unique due to the combination of amino, ethoxy, and vinyl groups in a single molecule, which provides a versatile platform for chemical modifications and applications in various fields.
This compound’s distinct structure and reactivity make it a valuable tool in scientific research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
属性
IUPAC Name |
1-(2-aminoethoxy)ethenyl 2-aminoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-5(10-3-2-7)11-6(9)4-8;/h1-4,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRVPFLFZCRJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(OCCN)OC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
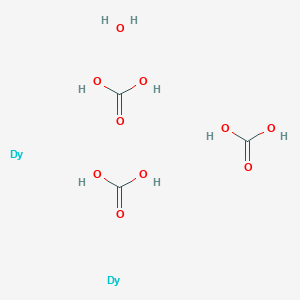
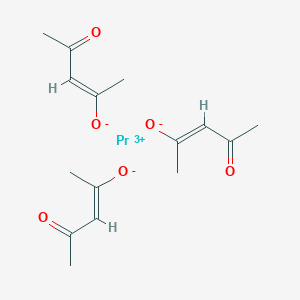
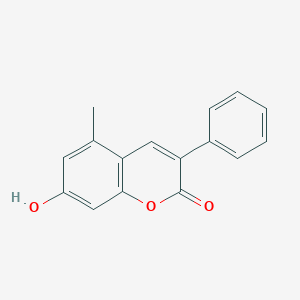
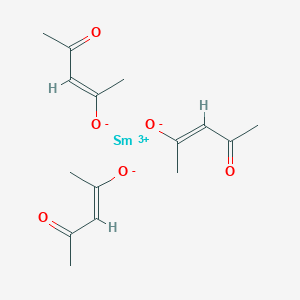
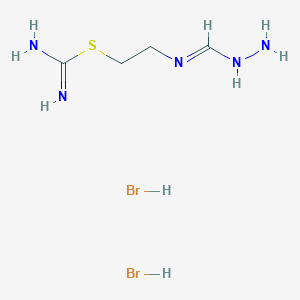
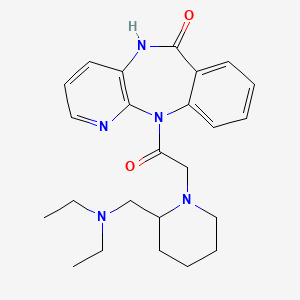
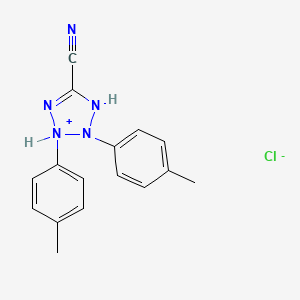
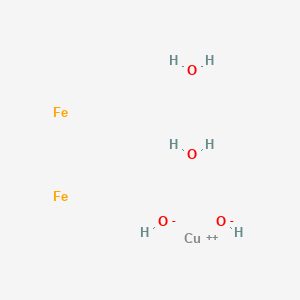
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B8083378.png)
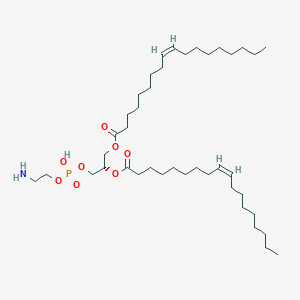
![24(R/S)-hydroxycholesterol-[d7]](/img/structure/B8083408.png)
![(2S)-N-benzyl-2-[[(1R,2R)-2-[[(E)-(3,5-ditert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide](/img/structure/B8083415.png)
![(1S,5Z,7R,9S,11Z,13S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione](/img/structure/B8083418.png)
